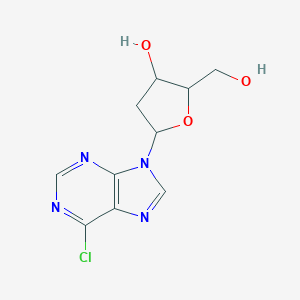
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN4O3 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409824. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , also known as 6-chloropurine deoxyriboside, is a purine derivative with significant biological activity. Its structure incorporates a purine base, which is pivotal in various biochemical processes, particularly in nucleic acid metabolism. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H11ClN4O3
- Molecular Weight : 270.67 g/mol
- CAS Number : 4594-46-1
- IUPAC Name : (2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to participate in various biological processes:
- Antiviral Properties : The purine structure is known for its antiviral activity. Research indicates that compounds similar to 6-chloropurine exhibit efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Activity : Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. This compound has been evaluated for its potential in cancer therapy due to its ability to disrupt cellular proliferation pathways.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in nucleotide metabolism, which can affect the growth of rapidly dividing cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Purine Base : This is achieved through reactions involving formamide derivatives and nitrogen-containing compounds.
- Construction of the Tetrahydrofuran Ring : The tetrahydrofuran moiety is synthesized through cyclization reactions that incorporate hydroxymethyl groups.
- Final Assembly and Purification : The final product is obtained through careful purification processes to ensure high yield and purity.
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry assessed the antiviral properties of various purine derivatives, including 6-chloropurine. Results indicated that these compounds effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents.
Study 2: Anticancer Efficacy
Research conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated significant inhibition of cell proliferation in several cancer types, suggesting its utility in chemotherapy regimens.
Study 3: Mechanistic Insights
A mechanistic study explored how this compound interacts with key enzymes involved in nucleotide metabolism. It was found that this compound acts as a competitive inhibitor for these enzymes, leading to altered metabolic pathways in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloropurine | Purine base with chlorine substitution | Antiviral and anticancer properties |
| Fludarabine | Fluorinated purine | Anticancer agent |
| Acyclovir | Guanine analogue | Antiviral activity |
This comparison highlights the unique attributes of this compound while situating it within a broader context of purine derivatives.
Propiedades
Número CAS |
4594-45-0 |
|---|---|
Fórmula molecular |
C10H11ClN4O3 |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1 |
Clave InChI |
PGEULCIODBNODW-GFCOJPQKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
SMILES isomérico |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |
Key on ui other cas no. |
4594-46-1 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
6-Chloropurine Deoxyriboside; NSC 409824; 6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine; (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















